molecular formula C25H37ClN4O9 B12363665 Thalidomide-5-NH-PEG5-NH2 (hydrochloride)

Thalidomide-5-NH-PEG5-NH2 (hydrochloride)

Cat. No.: B12363665
M. Wt: 573.0 g/mol
InChI Key: PZSXBZTVSIUHDX-UHFFFAOYSA-N
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Description

Thalidomide-5-NH-PEG5-NH2 (hydrochloride) is a compound based on Thalidomide, designed to recruit CRBN proteins. It is used as a cereblon ligand in the formation of PROTAC (Proteolysis Targeting Chimeras) molecules, which are employed in targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-5-NH-PEG5-NH2 (hydrochloride) involves the conjugation of Thalidomide with a polyethylene glycol (PEG) linker. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of Thalidomide-5-NH-PEG5-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thalidomide-5-NH-PEG5-NH2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified Thalidomide derivatives and PEGylated compounds .

Scientific Research Applications

Thalidomide-5-NH-PEG5-NH2 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

Thalidomide-5-NH-PEG5-NH2 (hydrochloride) exerts its effects by recruiting CRBN proteins. The compound binds to the cereblon (CRBN) protein, forming a complex that facilitates the ubiquitination and subsequent degradation of target proteins. This mechanism is central to the function of PROTAC molecules, which selectively degrade specific proteins involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-5-NH-PEG5-NH2 (hydrochloride) is unique due to its specific PEG linker length, which provides optimal solubility and stability for forming PROTAC molecules. This makes it particularly effective in targeted protein degradation applications .

Properties

Molecular Formula

C25H37ClN4O9

Molecular Weight

573.0 g/mol

IUPAC Name

5-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C25H36N4O9.ClH/c26-5-7-34-9-11-36-13-15-38-16-14-37-12-10-35-8-6-27-18-1-2-19-20(17-18)25(33)29(24(19)32)21-3-4-22(30)28-23(21)31;/h1-2,17,21,27H,3-16,26H2,(H,28,30,31);1H

InChI Key

PZSXBZTVSIUHDX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCOCCOCCOCCN.Cl

Origin of Product

United States

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